molecular formula C25H16ClF2N3O3 B11692859 4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate

4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11692859
M. Wt: 479.9 g/mol
InChI Key: KQTAVPOXBGRIOJ-OVCLIPMQSA-N
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Description

The compound “4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate” is a complex organic molecule that features a benzimidazole core, a cyano group, and a difluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The next step involves the introduction of the cyano group and the methoxyphenyl group through a series of nucleophilic substitution reactions. The final step is the esterification with 2-chloro-4,5-difluorobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The methoxy group and the difluorobenzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the benzimidazole core can lead to the formation of benzimidazolone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s benzimidazole core is of particular interest due to its known biological activity. It can be used in the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with various biological targets makes it a promising candidate for further development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its difluorobenzoate ester group can impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The difluorobenzoate ester can increase the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and have similar biological activities.

    Cyano-substituted compounds: Compounds like cyanocobalamin (vitamin B12) also feature a cyano group and have unique biological functions.

    Difluorobenzoate esters: Compounds such as diflunisal contain the difluorobenzoate ester group and are used for their anti-inflammatory properties.

Uniqueness

The uniqueness of “4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate” lies in its combination of functional groups. The presence of the benzimidazole core, cyano group, and difluorobenzoate ester in a single molecule allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H16ClF2N3O3

Molecular Weight

479.9 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C25H16ClF2N3O3/c1-13-3-5-20-21(7-13)31-24(30-20)15(12-29)8-14-4-6-22(23(9-14)33-2)34-25(32)16-10-18(27)19(28)11-17(16)26/h3-11H,1-2H3,(H,30,31)/b15-8+

InChI Key

KQTAVPOXBGRIOJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)C#N

Origin of Product

United States

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